molecular formula C24H25N3O4 B7719265 N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide CAS No. 5270-11-1

N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide

Cat. No.: B7719265
CAS No.: 5270-11-1
M. Wt: 419.5 g/mol
InChI Key: AVUZLIJMYHAQPQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, a cyclohexyl group, and a nitrobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide typically involves multi-step organic synthesis. One common method involves the condensation of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with cyclohexylamine, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolones share a similar quinoline core and exhibit comparable biological activities.

    Nitrobenzamide Derivatives: These compounds have similar structural features and are studied for their potential therapeutic applications.

Uniqueness

N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide is unique due to the combination of its quinoline core, cyclohexyl group, and nitrobenzamide moiety

Properties

IUPAC Name

N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-7-12-22-18(13-16)14-19(23(28)25-22)15-26(20-5-3-2-4-6-20)24(29)17-8-10-21(11-9-17)27(30)31/h7-14,20H,2-6,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUZLIJMYHAQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365859
Record name STK570522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5270-11-1
Record name STK570522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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